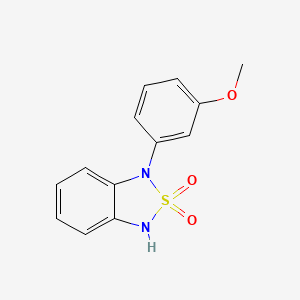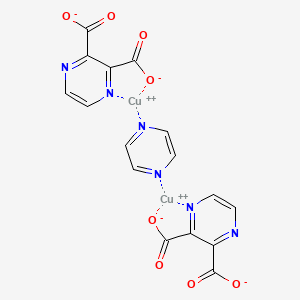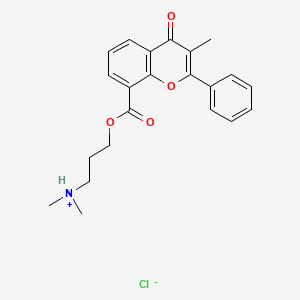
Pentanedioic acid, didecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanedioic acid, didecyl ester, also known as didecyl glutarate, is an organic compound with the molecular formula C24H46O4. It is a diester formed from pentanedioic acid (glutaric acid) and dodecyl alcohol (lauryl alcohol). This compound is primarily used in the production of lubricants, plasticizers, and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for synthesizing this compound is through the esterification of pentanedioic acid with dodecyl alcohol. This reaction typically requires an acid catalyst (such as sulfuric acid) and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the reaction is carried out in large reactors with continuous stirring and temperature control to maintain optimal reaction conditions. The process may also involve the use of vacuum distillation to purify the final product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of strong acids or bases to yield pentanedioic acid and dodecyl alcohol.
Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce pentane-1,5-diol.
Oxidation: Oxidation reactions are less common but can occur under specific conditions, leading to the formation of shorter-chain carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Major Products Formed:
Hydrolysis: Pentanedioic acid and dodecyl alcohol.
Reduction: Pentane-1,5-diol.
Oxidation: Shorter-chain carboxylic acids.
Applications De Recherche Scientifique
Pentanedioic acid, didecyl ester has several applications in scientific research:
Chemistry: It is used as a plasticizer in the production of flexible PVC (polyvinyl chloride) products.
Biology: The compound can be used as a solvent in biological assays and experiments.
Industry: It is used in the manufacture of lubricants, coatings, and adhesives.
Mécanisme D'action
The mechanism by which pentanedioic acid, didecyl ester exerts its effects depends on its application. For example, as a plasticizer, it works by embedding itself between polymer chains, reducing intermolecular forces, and increasing flexibility. The molecular targets and pathways involved vary based on the specific use case.
Comparaison Avec Des Composés Similaires
Pentanedioic acid, diethyl ester
Pentanedioic acid, dimethyl ester
Adipic acid diesters
Propriétés
Numéro CAS |
3634-94-4 |
|---|---|
Formule moléculaire |
C25H48O4 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
didecyl pentanedioate |
InChI |
InChI=1S/C25H48O4/c1-3-5-7-9-11-13-15-17-22-28-24(26)20-19-21-25(27)29-23-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3 |
Clé InChI |
FFPZYKQFAKXVSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


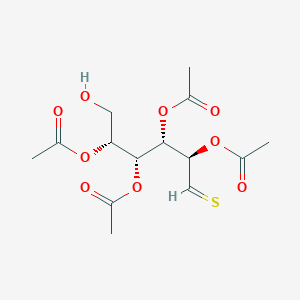
![4-(Benzyl{2-[4-({4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl}amino)phenoxy]ethyl}amino)butanoic acid](/img/structure/B15343295.png)
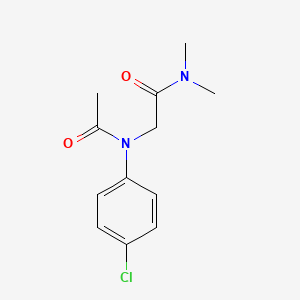

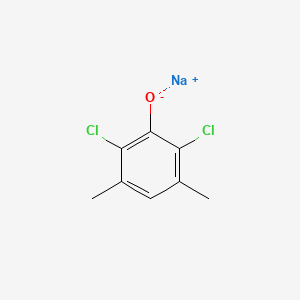

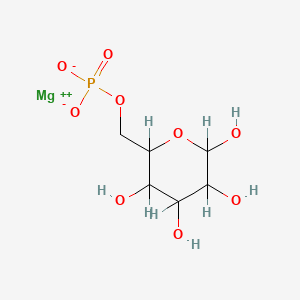
![ethyl 4-[[2,4-diamino-6-[3-[2-chloroethyl(ethyl)amino]propylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B15343319.png)

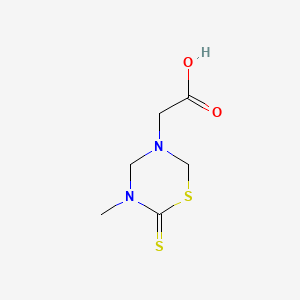
![3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile](/img/structure/B15343360.png)
